

Technical Guide: Safety & Handling of (1-Ethylcyclopropyl)methanesulfonyl Chloride

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Compound of Interest

Compound Name: (1-Ethylcyclopropyl)methanesulfonyl chloride

Cat. No.: B13160068

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Document Control:

- Compound: **(1-Ethylcyclopropyl)methanesulfonyl chloride**
- CAS Number: 1856858-26-8[1]
- Document Type: Technical Safety & Handling Guide (Whitepaper)
- Version: 1.0 (R&D Focused)

Part 1: Executive Technical Summary

In the context of drug discovery, **(1-Ethylcyclopropyl)methanesulfonyl chloride** is a high-value building block used primarily to introduce the (1-ethylcyclopropyl)methylsulfonyl moiety. This structural motif is increasingly common in medicinal chemistry (e.g., HCV inhibitors, kinase modulators) due to the cyclopropyl ring's ability to constrain conformation and improve metabolic stability compared to flexible alkyl chains.

However, the utility of this reagent is matched by its hazardous nature. It functions as a hard electrophile and a potent lachrymator. Unlike simple methanesulfonyl chloride (MsCl), the steric bulk of the 1-ethyl substituent provides slight kinetic shielding, but it does not mitigate the catastrophic potential of hydrolysis. Upon contact with moisture, it liberates hydrogen chloride (HCl) gas and the corresponding sulfonic acid, leading to immediate corrosive injury and equipment degradation.

This guide moves beyond the standard SDS checklist, providing a mechanistic workflow for safe utilization in high-stakes synthesis campaigns.

Chemical Identity Table^{[2][3]}

Property	Data
CAS Number	1856858-26-8
IUPAC Name	(1-Ethylcyclopropyl)methanesulfonyl chloride
Molecular Formula	C6H11ClO2S
Molecular Weight	182.67 g/mol
Physical State	Liquid (Colorless to pale yellow oil)
Solubility	Soluble in DCM, THF, EtOAc; Reacts violently with Water
Primary Hazard	Skin Corr. ^{[1][2][3][4][5][6][7][8]} 1B (H314); Lachrymator

Part 2: Hazard Mechanism & Stability Profile

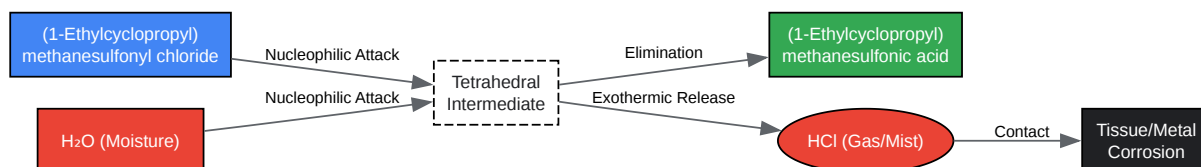
To handle this compound safely, one must understand its decomposition pathways. The sulfonyl chloride group (

) is thermodynamically unstable in the presence of nucleophiles, particularly water.

The Hydrolysis Cascade

The following diagram illustrates the degradation pathway. Note that the reaction is autocatalytic; the generated HCl can solubilize in atmospheric moisture to create a corrosive

mist that further degrades containment seals.



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Figure 1: Mechanistic pathway of hydrolysis. The reaction releases heat and HCl gas, creating an immediate respiratory and ocular hazard.

Specific Structural Considerations

- **Cyclopropyl Strain:** The cyclopropyl ring possesses significant Baeyer strain. While the sulfonyl chloride group is the primary reactive site, thermal runaway (e.g., during a fire) can trigger ring-opening decomposition, releasing complex sulfur-containing volatiles.
- **Lachrymatory Effect:** Like benzenesulfonyl chloride, this reagent alkylates TRPA1 channels in sensory nerves, causing intense tearing and respiratory distress at ppm concentrations.

Part 3: "The Dry Chain" – Handling & Storage Protocol

Standard lab safety is insufficient. A "Dry Chain" protocol is required to maintain reagent integrity and operator safety.[9]

Storage Architecture

- **Temperature:** Store at 2–8°C. Cold storage slows the rate of hydrolysis from trace moisture ingress.
- **Atmosphere:** Inert gas blanket (Argon or Nitrogen) is mandatory.
- **Container:** Teflon-lined caps are required. Do not use metal spatulas or standard syringes with rubber plungers that may degrade; use glass/gas-tight syringes or positive-displacement

pipettes.

Transfer Protocol (Self-Validating)

- Validation: Before opening the bottle, check for "crusting" (white solids) around the cap. This indicates hydrolysis has occurred, and the bottle may be pressurized with HCl.
- Venting: If the septum appears domed, vent the bottle in a fume hood using a needle connected to a soda-lime trap to neutralize escaping HCl.

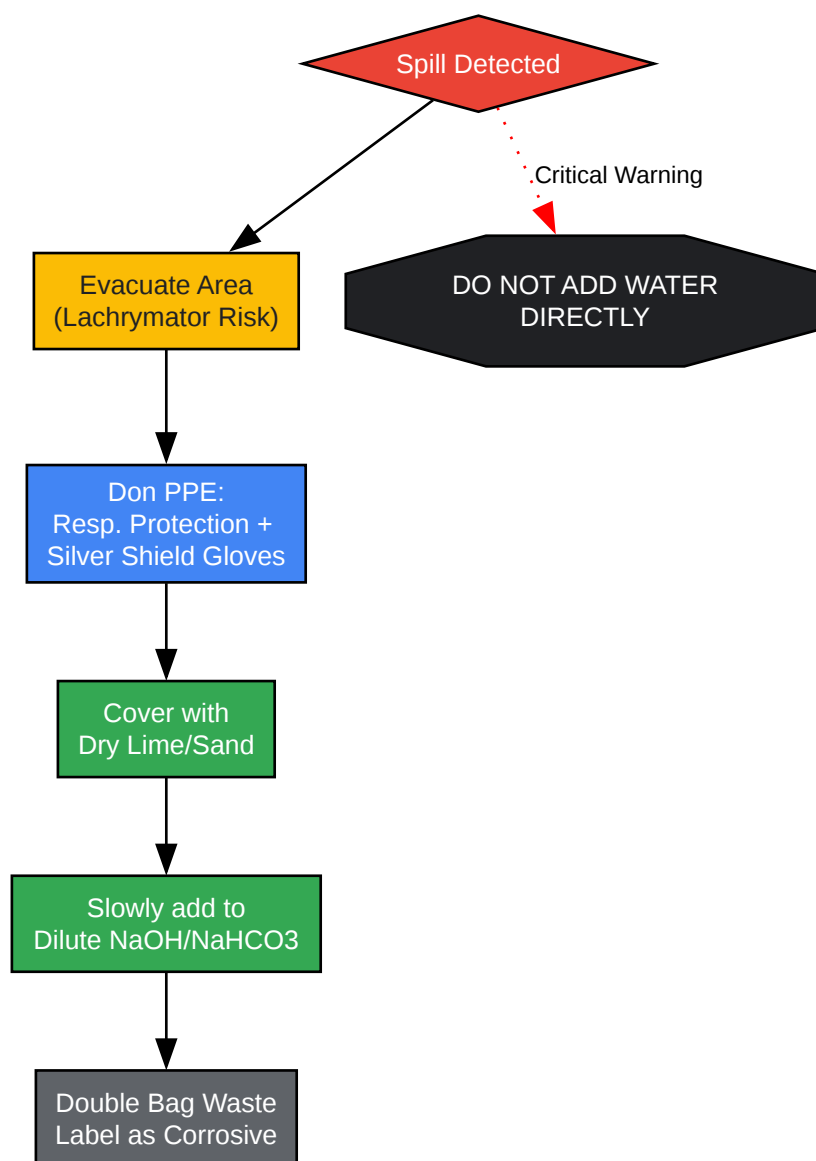
Reaction Setup

- Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard.
- Base Trap: When using this reagent for sulfonylation (e.g., reacting with an amine), always include a heterogeneous base (like) or a tertiary amine (DIPEA/TEA) to sequester the HCl byproduct immediately.
- Quenching: Never quench reaction mixtures containing excess sulfonyl chloride directly with water. Use a mixture of ice and saturated aqueous sodium bicarbonate to control the exotherm and neutralize acidity simultaneously.

Part 4: Emergency Response & Spill Control

In the event of a spill, water is NOT the immediate decontamination agent, as it will generate a cloud of acid mist.

Spill Response Workflow



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Figure 2: Decision logic for managing a sulfonyl chloride spill. Note the prohibition of direct water contact.[10][6][7][9][11]

First Aid Measures

- Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen should be administered by trained personnel. Mechanism: HCl causes laryngeal spasms and pulmonary edema; effects may be delayed.

- Skin Contact: Immediate removal of contaminated clothing.[10][7][8][9][12] Wash with soap and water for 15 minutes. Note: Do not use organic solvents (ethanol/acetone) to wash skin, as they increase permeability and drive the chemical deeper into the dermis.
- Eye Contact: Rinse for 15 minutes.[13] Consult an ophthalmologist immediately. The lachrymatory nature usually forces eyes shut; manual retraction of eyelids is necessary for effective rinsing.

Part 5: Toxicological & Ecological Data

While specific LD50 data for this specific CAS is proprietary or sparse, we apply Read-Across principles from the structural analog, Methanesulfonyl Chloride (CAS 124-63-0).

Endpoint	Analog Data (MsCl)	Application to Target Compound
Acute Oral Toxicity	LD50: ~250 mg/kg (Rat)	Toxic. Treat as H301 (Toxic if swallowed).
Inhalation Toxicity	LC50: ~25 ppm (Rat, 4h)	Fatal. Treat as H330 (Fatal if inhaled).
Skin Corrosion	Corrosive (Category 1B)	Corrosive. Causes irreversible tissue destruction.
Sensitization	Positive in Guinea Pig	Sensitizer. Potential for allergic dermatitis.

Ecological Impact: The compound is harmful to aquatic life (H412).[10][2][5][7] However, its persistence is low because it rapidly hydrolyzes in environmental water to form the sulfonic acid, which is more stable but pH-dependent in its toxicity.

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